N-(3-amino-4-methylphenyl)benzenesulfonamide
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Overview
Description
N-(3-amino-4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a methyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)benzenesulfonamide typically involves the reaction of 3-amino-4-methylbenzenesulfonyl chloride with aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-amino-4-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
- 4-Amino-N-(1-ethyl-3-piperidinyl)benzenesulfonamide
Uniqueness
N-(3-amino-4-methylphenyl)benzenesulfonamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(3-amino-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-11(9-13(10)14)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 |
InChI Key |
FORPZIMBNAKXOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
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